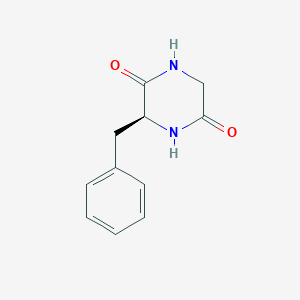

(S)-3-Benzylpiperazine-2,5-dione

Descripción general

Descripción

Synthesis Analysis

(S)-3-Benzylpiperazine-2,5-dione and related compounds can be synthesized through several methods, often yielding optically active forms. These methods highlight the compound's reactivity, particularly towards addition reactions, due to its enamine and Michael reactivity, among others. Such synthetic flexibility allows for the creation of natural product analogues and precursors for α-amino or α-keto acid derivatives upon ring cleavage (Liebscher & Jin, 1999).

Molecular Structure Analysis

The molecular structure of (S)-3-Benzylpiperazine-2,5-dione derivatives, such as cyclic dipeptides, has been extensively studied. These investigations often involve X-ray crystallography to determine the compound's conformation and structural parameters. The piperazine-2,5-dione ring's boat conformation and the impact of various substituents on the molecule's overall structure have been particularly noted, demonstrating the molecule's conformational diversity (Acosta Quintero et al., 2018).

Chemical Reactions and Properties

(S)-3-Benzylpiperazine-2,5-dione undergoes various chemical reactions, including Diels-Alder cycloadditions, which allow for the construction of complex and biologically relevant structures. These reactions can be intermolecular or intramolecular and are influenced by the reactants' structure, highlighting the compound's utility in synthesizing complex organic molecules (Jin, Wessig, & Liebscher, 2001).

Aplicaciones Científicas De Investigación

Versatility as Organic Substrates :

- 3-Ylidenepiperazine-2,5-diones and 3,6-diylidenepiperazine-2,5-diones are cyclic dipeptides, including (S)-3-Benzylpiperazine-2,5-dione, with applications in the synthesis of natural products and analogues. They show enamine and Michael reactivity and can be synthesized in optically active forms. These compounds are useful for producing α-amino or α-keto acid derivatives by cleaving the diketopiperazine ring (Liebscher & Jin, 1999).

Marine Bacteria Metabolites :

- Studies on marine bacteria Bacillus subtilis revealed compounds like 3-benzylpiperazine-2,5-dione. These substances are noteworthy for their potential biological activities and are being explored for their chemical constituents (Tao & Yue-hu, 2009).

Chiral Solvating Properties :

- (S)-3-Benzylpiperazine-2,5-dione has been studied for its ability to form diastereomeric hydrogen-bonded associates with racemic compounds, showcasing its potential as a chiral solvating agent in NMR spectroscopy (Wagger et al., 2007).

Conformational Studies :

- N4-methylation of (S)-3-Benzylpiperazine-2,5-dione derivatives was found to change their conformation from folded to extended. This structural shift is crucial for understanding the chemical behavior of these compounds (Nakao et al., 2016).

Structural Elaboration :

- Controlled C- and N-alkylation methods for 3-benzyloxycarbonylpiperazine-2,5-diones have been developed. These methods are instrumental in the structural elaboration of the piperazine-2,5-dione motif, which is essential in various synthetic applications (Chai, Elix, & Huleatt, 2003).

Reactivity with Amines :

- The E-enol-tosylate of S-3-benzyl-6-formylpiperazine-2,5-dione reacts with amines, leading to products important in chemical syntheses. Understanding these reaction pathways is key to utilizing these compounds in synthetic chemistry (Bhavaraju, McGregor, & Rosen, 2007).

Propiedades

IUPAC Name |

(3S)-3-benzylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-10-7-12-11(15)9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,15)(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOJHXFWJFSFAI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Benzylpiperazine-2,5-dione | |

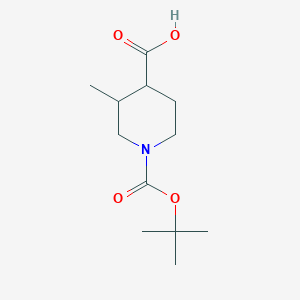

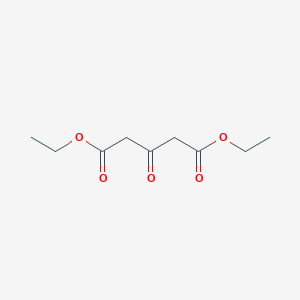

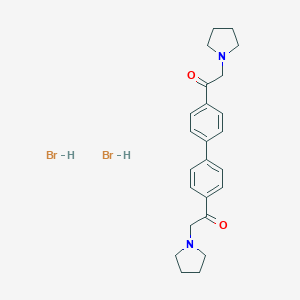

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B50780.png)

![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)

![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino]-](/img/structure/B50794.png)

![(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3-[2-[Bis(2-chloroethyl)amino]acetyl]oxy-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B50795.png)